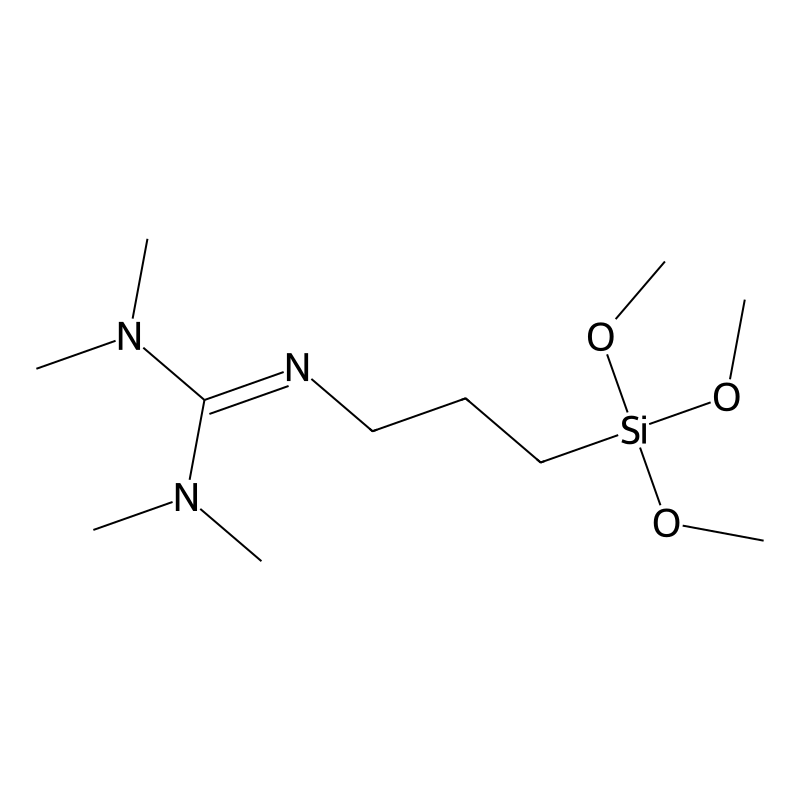

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine has potential applications in biomimetic coordination chemistry. A study by Herres-Pawlis et al. (2005) investigated the development of bis-guanidine ligands, a class that includes N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine. These ligands are designed to mimic natural systems in their ability to bind to metal ions. The particular advantage of bis-guanidine ligands is their tunable flexibility. They can be designed with rigid or more flexible structures, allowing for a wider range of coordination complexes to be formed. These complexes can mimic the structure and function of metalloenzymes found in biological systems [].

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine is a specialized guanidine derivative characterized by its unique structure, which incorporates a guanidine core with trimethoxysilyl and propyl substituents. This compound exhibits significant potential in both organic synthesis and material science due to its strong basicity and ability to form stable complexes. The presence of the trimethoxysilyl group enhances its compatibility with silicate materials, making it useful in applications involving silica-based systems.

- Lewis Acid-Base Catalysis: The silicon atom in TMPTMG can act as a Lewis acid, accepting electron pairs from reactants, facilitating bond breaking and formation during a reaction.

- Nucleophilic Catalysis: The amine groups might donate electron pairs, acting as nucleophiles and activating substrates in certain reactions.

The chemical behavior of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine is largely influenced by the guanidine moiety, which is known for its nucleophilic properties. Guanidines can participate in various reactions, including:

- Michael additions: Acting as nucleophiles in the addition to α,β-unsaturated carbonyl compounds.

- Alkylation and acylation: The guanidine nitrogen atoms can undergo alkylation or acylation, leading to diverse derivatives.

- Formation of guanidinium salts: Upon protonation, the compound can form stable guanidinium cations, which are useful in catalysis and as intermediates in organic reactions .

The synthesis of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine can be approached through several methods:

- Direct guanylation: This involves reacting trimethoxysilylpropyl amines with suitable cyanamides or isothiocyanates under controlled conditions.

- Three-component reactions: Utilizing copper or palladium catalysts, one can combine amines, cyanamides, and silylated reagents to yield the desired guanidine derivative in a single step .

- Modification of existing guanidines: Starting from simpler guanidine structures, the trimethoxysilyl group can be introduced through silane coupling reactions under basic conditions.

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine has several notable applications:

- Catalysis: Its strong basicity allows it to act as an effective catalyst in various organic reactions.

- Silica-based materials: The trimethoxysilyl group promotes adhesion to silica surfaces, making it valuable in coatings and composite materials.

- Biological research: Potential applications in drug delivery systems or as a biochemical probe due to its interaction with biological molecules.

Research into the interactions of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine with other molecules is essential for understanding its potential applications. Interaction studies could focus on:

- Complex formation with metal ions: Investigating how this compound interacts with transition metals could reveal its utility in catalysis or material science.

- Binding studies with biomolecules: Understanding how this compound interacts with proteins or nucleic acids could provide insights into its biological activity.

Several compounds share structural similarities with N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Guanidine | HNC(NH₂)₂; a colorless solid known for strong basicity | Fundamental structure for many derivatives |

| Trimethylsilylguanidine | Contains trimethylsilyl groups; used in organic synthesis | Enhanced reactivity due to silyl group |

| 1,1-Dimethylbiguanide | A derivative of guanidine; used in pharmaceuticals | Exhibits unique biological properties |

| 3-Aminopropyltriethoxysilane | Silane compound used for surface modifications | Focused on enhancing adhesion properties |

The uniqueness of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine lies in its combination of strong basicity from the guanidine structure and the functionalization provided by the trimethoxysilyl group, making it particularly suited for applications that require both chemical reactivity and silicate compatibility.

The synthesis of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine primarily relies on the condensation reaction between tetramethylguanidine and 3-chloropropyltrimethoxysilane [1]. This approach represents a classical nucleophilic substitution mechanism where the guanidine nitrogen acts as a nucleophile attacking the electrophilic carbon center adjacent to the chlorine leaving group in the organosilane precursor.

The reaction mechanism proceeds through a nucleophilic substitution pathway wherein the strongly basic tetramethylguanidine molecule attacks the 3-chloropropyltrimethoxysilane at the carbon-chlorine bond [1] [2]. The electron-rich nitrogen center of the guanidine moiety facilitates the nucleophilic attack, resulting in the displacement of the chloride ion and formation of the carbon-nitrogen bond that links the guanidine and silane functionalities. This condensation reaction typically requires elevated temperatures and inert atmospheric conditions to prevent unwanted side reactions and hydrolysis of the sensitive alkoxysilane groups.

Research has demonstrated that the optimal reaction conditions involve heating the reactants at 120 degrees Celsius for approximately 9 to 11 hours under an inert nitrogen atmosphere [1]. The reaction is conventionally carried out in 5,5-dimethyl-1,3-cyclohexadiene as the solvent system, which provides both thermal stability and chemical inertness necessary for the successful condensation process. However, the reported yield of 18 percent indicates that this reaction pathway faces significant challenges in terms of efficiency and may require further optimization [1].

The mechanism involves initial coordination of the tetramethylguanidine to the electrophilic carbon center, followed by the formation of a transition state where the carbon-chlorine bond lengthens while the carbon-nitrogen bond begins to form [3] [4]. The departure of the chloride anion completes the substitution, yielding the desired N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine product. This reaction pathway has been successfully employed in the synthesis of various guanidine-functionalized silica materials for catalytic applications [3] [4].

Alternative condensation approaches have been explored using different organosilane electrophiles and modified reaction conditions. The use of 3-chloropropyltriethoxysilane instead of the trimethoxy analogue has been investigated, although the trimethoxysilane derivative remains preferred due to its higher reactivity and better hydrolytic stability characteristics [5]. The condensation reaction can also be facilitated through the use of phase-transfer catalysts or ionic liquids, which can enhance the nucleophilicity of the guanidine and improve overall reaction efficiency.

Catalytic Approaches in Organosilane Synthesis

The development of catalytic methodologies for organosilane synthesis has revolutionized the field by providing more efficient and selective pathways for the formation of silicon-carbon and silicon-nitrogen bonds. Several distinct catalytic approaches have been successfully applied to the synthesis of guanidine-functionalized organosilanes, each offering unique advantages in terms of reaction conditions, selectivity, and substrate scope.

Platinum-based catalysts represent the most extensively studied and commercially important class of catalysts for organosilane synthesis [6] [7] [8]. The Chalk-Harrod mechanism, which operates through oxidative addition of the silicon-hydrogen bond to the platinum center followed by alkene insertion and reductive elimination, has been adapted for the synthesis of various organosilane compounds [6] [7]. These catalysts typically operate under mild conditions with exceptionally low catalyst loadings, often in the parts-per-million range, making them highly attractive for industrial applications [8] [9].

Palladium catalysts offer complementary reactivity patterns, particularly for cross-coupling reactions involving organosilane substrates [10]. The mechanism typically involves transmetalation processes where the palladium center facilitates the formation of new carbon-silicon or nitrogen-silicon bonds through well-defined oxidative addition, transmetalation, and reductive elimination sequences. These catalysts demonstrate excellent functional group tolerance and can operate under relatively mild conditions, making them suitable for the synthesis of complex multifunctional organosilanes.

Iron and cobalt catalysts have emerged as attractive earth-abundant alternatives to precious metal systems [11] [12] [13]. Iron-catalyzed hydrosilylation reactions proceed through sigma-bond metathesis pathways, where the iron center facilitates the breaking and forming of silicon-hydrogen and carbon-hydrogen bonds in a concerted manner [12]. Cobalt complexes, particularly those bearing N-heterocyclic carbene ligands, demonstrate high activity in hydrosilylation reactions through migratory insertion mechanisms [11]. These catalysts offer the advantage of using abundant metals while maintaining high catalytic activity and selectivity.

Rhodium and iridium catalysts provide exceptional selectivity and mild reaction conditions for specialized organosilane transformations [14]. These catalysts are particularly effective for intramolecular cyclization reactions that can lead to cyclic organosilane products with high stereochemical control. The mechanisms typically involve coordination of the substrate to the metal center, followed by insertion into metal-hydride or metal-silyl bonds and subsequent cyclization processes.

Lewis acid catalysts, including boron, aluminum, and zinc-based systems, offer metal-free alternatives for certain organosilane synthesis reactions [15] [16]. These catalysts operate through electrophilic activation of the silicon center, facilitating nucleophilic attack by nitrogen or carbon nucleophiles. The advantages include operational simplicity, wide substrate scope, and the absence of transition metal contamination in the final products.

Organocatalytic approaches have gained attention as sustainable alternatives to metal-catalyzed processes [16]. These catalysts, often based on hydrogen bonding interactions or Brønsted acid-base chemistry, can facilitate the formation of silicon-nitrogen bonds under mild conditions without the need for transition metals. While the scope and activity may be more limited compared to metal catalysts, they offer advantages in terms of environmental compatibility and ease of catalyst removal.

Solvent-Mediated Synthesis Optimization

The choice of reaction solvent plays a critical role in determining the success, selectivity, and efficiency of organosilane synthesis reactions. Solvent effects encompass multiple factors including polarity, coordinating ability, thermal stability, and compatibility with both substrates and catalysts. Comprehensive optimization of solvent systems has led to significant improvements in reaction outcomes for the synthesis of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine and related compounds.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been extensively investigated for their ability to solvate ionic intermediates and facilitate nucleophilic substitution reactions [17] [18]. The high dielectric constants of these solvents stabilize charged transition states and intermediates, thereby accelerating the rate of nucleophilic attack by the guanidine nitrogen on the organosilane electrophile. However, these solvents can also coordinate to metal catalysts and potentially interfere with catalytic cycles, requiring careful optimization of reaction conditions.

Density functional theory calculations have provided insights into the coordination energies between different solvents and reaction components [18]. For example, dimethylformamide shows strong coordination to methylammonium iodide species with a coordination energy of approximately -0.85 eV, while dimethyl sulfoxide exhibits weaker coordination at -0.65 eV [18]. These differences in coordination strength directly impact the reaction mechanism and the formation of intermediate phases during the synthesis process.

The combination of dimethylformamide and dimethyl sulfoxide in mixed solvent systems has proven particularly effective for certain organosilane synthesis reactions [18]. The mixed solvent approach allows for fine-tuning of both the solvation properties and the reaction kinetics by adjusting the ratio of the two components. Research has shown that dimethylformamide-rich solutions tend to promote the formation of intermediate phases, while the addition of dimethyl sulfoxide helps prevent such formations and leads to more direct product formation pathways.

Hydrocarbon solvents, including toluene and cyclohexane derivatives, offer advantages in terms of thermal stability and compatibility with sensitive organosilane substrates [5]. The use of 5,5-dimethyl-1,3-cyclohexadiene as the solvent for the synthesis of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine exemplifies this approach [1]. This solvent provides excellent thermal stability at the required reaction temperature of 120 degrees Celsius while maintaining chemical inertness toward both the guanidine and silane functionalities.

Chlorinated solvents, particularly dichloromethane, have been utilized for specific photochemical organosilane synthesis protocols [19]. These solvents can generate chlorine radicals under photochemical conditions, which then participate in hydrogen abstraction reactions from silicon-hydrogen bonds, facilitating the formation of silicon-centered radicals that can undergo further transformations. The choice of chlorinated solvent significantly impacts the reaction efficiency, with dichloromethane proving superior to other halogenated alternatives such as chlorobenzene or carbon tetrachloride.

Temperature effects in solvent-mediated reactions are particularly important for organosilane synthesis [20]. Higher temperatures generally increase reaction rates but may also lead to increased side reactions or catalyst deactivation. The optimal temperature range for most solvent systems falls between 80 and 150 degrees Celsius, depending on the specific reaction pathway and substrate requirements. Controlled heating methods, including conventional thermal heating, microwave irradiation, and flow chemistry approaches, have all been successfully employed to optimize reaction conditions in different solvent systems.

Purification and Isolation Techniques

The purification and isolation of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine and related organosilane compounds requires specialized techniques due to the unique physical and chemical properties of these materials. The presence of both hydrolyzable alkoxysilane groups and basic guanidine functionalities presents particular challenges that must be addressed through carefully selected purification strategies.

Vacuum distillation represents the most commonly employed purification technique for volatile organosilanes [21] [22]. The method relies on the separation of compounds based on their boiling point differences under reduced pressure conditions. For N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine, with a predicted boiling point of 323.3 ± 21.0 degrees Celsius [2] [23], vacuum distillation can be performed at pressures ranging from 1 to 10 mmHg with heating to 100-200 degrees Celsius. Short path distillation apparatus is particularly effective for minimizing thermal decomposition while achieving efficient separation from higher and lower boiling impurities.

The success of vacuum distillation depends critically on the thermal stability of the target compound and the volatility differences between the desired product and impurities [22]. For organosilanes containing alkoxysilane groups, care must be taken to prevent hydrolysis during the distillation process, which requires rigorously dry conditions and inert atmosphere protection. The purity achievable through vacuum distillation typically exceeds 95 percent for volatile organosilanes, making it the preferred method for large-scale purification operations.

Column chromatography on silica gel provides an alternative purification approach, particularly useful for compounds that may be thermally sensitive or have similar boiling points to impurities [24] [25]. The technique exploits differential adsorption of compounds on the stationary phase based on their polarity and hydrogen bonding characteristics. For guanidine-containing organosilanes, the strongly basic guanidine group can interact strongly with the acidic silica surface, requiring the use of basic eluent systems or triethylamine-modified mobile phases to achieve efficient elution.

The optimization of column chromatography conditions requires careful selection of the stationary phase, mobile phase composition, and elution gradient [25]. Silica gel with particle sizes ranging from 40-60 micrometers provides optimal resolution, while the solvent system typically consists of mixtures of hexanes, ethyl acetate, and alcohols with gradient elution to achieve separation. The purity achievable through column chromatography ranges from 90 to 99 percent depending on the difficulty of the separation and the similarity of the compounds being separated.

Specialized purification techniques have been developed to address the unique challenges associated with organosilane purification [15]. The removal of Group 13 and Group 15 impurities, particularly boron and phosphorus compounds, requires the use of sterically bulky phenolic reagents that form low-volatility complexes with these impurities [15]. For example, 2,4,6-trimethylphenol can be added to the crude organosilane product to complex with boron impurities, allowing their removal during subsequent fractional distillation processes.

Recrystallization techniques can be employed for organosilanes that form crystalline solids or can be converted to crystalline derivatives [26]. The conversion of guanidine compounds to picrate salts, followed by purification through recrystallization and subsequent conversion back to the desired form using ion exchange resins, has proven effective for achieving high purity products. This approach is particularly valuable when direct purification of the neutral compound is challenging due to its physical properties or chemical stability.

Advanced purification techniques including preparative gas chromatography, supercritical fluid chromatography, and membrane separation technologies offer additional options for specialized applications [19]. These methods can achieve purities exceeding 99 percent but are typically reserved for high-value products or analytical standards due to their higher cost and complexity compared to conventional purification techniques.

Spectroscopic Analysis (FT-IR, NMR, MS)

Fourier Transform Infrared Spectroscopy (FT-IR)

The infrared spectrum of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine exhibits characteristic absorption bands that confirm the presence of both guanidine and trimethoxysilyl functional groups [1] [2] [3]. The N-H stretching vibrations of the guanidine moiety appear in the region 3300-3100 cm⁻¹, manifesting as broad absorption bands due to hydrogen bonding interactions [1]. The C-H stretching vibrations of the aliphatic methyl and methylene groups are observed in the 2950-2850 cm⁻¹ region, with multiple peaks corresponding to asymmetric and symmetric stretching modes [2].

The C=N stretching vibration characteristic of the guanidine core structure appears at 1650-1600 cm⁻¹, representing the delocalized double bond character within the guanidine framework [1] [3]. The Si-O stretching vibrations of the trimethoxysilyl groups are prominently displayed in the 1080-1020 cm⁻¹ region, with the intensity and position of these bands being sensitive to the degree of hydrolysis and condensation [1]. Additional characteristic bands include the Si-CH₂ stretching at 1270-1200 cm⁻¹, N-CH₃ deformation at 1440-1400 cm⁻¹, and the Si-O-C asymmetric and symmetric stretching vibrations at 1190-1160 cm⁻¹ and 820-780 cm⁻¹, respectively [1] [2].

Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR Analysis: The proton nuclear magnetic resonance spectrum provides detailed structural information about the compound's hydrogen environments [4] [5] [6]. The N(CH₃)₂ groups of the guanidine moiety appear as singlets in the 2.8-3.1 ppm range, with the chemical shift being influenced by the electron-withdrawing effect of the guanidine nitrogen atoms [5]. The Si-OCH₃ groups manifest as a characteristic singlet at 3.5-3.6 ppm, representing the nine equivalent methoxy protons [4] [6].

The NCH₂CH₂CH₂Si propyl chain protons exhibit a complex multiplet pattern in the 1.6-1.8 ppm region, with the chemical shifts and coupling patterns reflecting the influence of both the guanidine nitrogen and silicon atoms [5]. The SiCH₂ group appears as a triplet at 0.6-0.8 ppm, showing characteristic coupling with the adjacent methylene protons [4] [6].

¹³C NMR Analysis: The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule [4] [5] [6]. The guanidine carbon appears at 158-162 ppm, characteristic of the sp² hybridized carbon with significant electron delocalization [5]. The Si-OCH₃ carbons are observed at 50-52 ppm, representing the methoxy carbon atoms attached to silicon [4]. The NCH₂CH₂CH₂Si propyl chain carbons appear in the 20-25 ppm range, with chemical shifts reflecting the different electronic environments along the alkyl chain [6]. The SiCH₂ carbon is observed at 8-10 ppm, characteristic of carbon atoms directly bonded to silicon [4] [6].

²⁹Si NMR Analysis: Silicon-29 nuclear magnetic resonance spectroscopy provides crucial information about the silicon environment [7] [8] [6]. The Si-OCH₃ silicon appears in the -42 to -45 ppm range, characteristic of tetrahedrally coordinated silicon atoms bonded to three methoxy groups and one carbon atom [7]. Following hydrolysis and condensation reactions, Si-C silicon environments may be observed in the -5 to -10 ppm range, indicating the formation of siloxane networks [8] [6].

Mass Spectrometry (MS)

Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability [9] [10] [11]. The molecular ion [M+H]⁺ appears at m/z 278.189, confirming the molecular weight of the compound [9]. Common fragmentation patterns include loss of OCH₃ groups ([M-31]⁺ at m/z 247.162), loss of Si(OCH₃)₃ ([M-121]⁺ at m/z 156.137), and formation of guanidine fragments at m/z 100.087 [10] [11].

The base peak typically appears at m/z 72.081, representing the most stable fragment, likely corresponding to the trimethylated guanidine moiety [11]. The fragmentation pathway involves initial loss of methoxy groups followed by cleavage of the Si-C bond, consistent with the known fragmentation patterns of organosilicon compounds [10].

Thermogravimetric and Differential Scanning Calorimetry Profiles

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis reveals the thermal decomposition behavior of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine under controlled heating conditions [12] [13] [14]. The initial decomposition temperature occurs at 150-180°C, corresponding to the onset of methoxy group elimination and initial structural degradation [12]. The major weight loss occurs over the temperature range 200-400°C, representing the decomposition of the guanidine moiety and the organic portion of the silane coupling agent [13].

The final decomposition temperature is reached at 500-600°C, after which only the silica residue remains [14]. The residual mass at 800°C typically constitutes 5-10% of the original sample weight, primarily consisting of silicon dioxide [12]. The total weight loss ranges from 85-95%, indicating the complete decomposition of the organic components [13] [14].

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry provides complementary thermal information focusing on heat flow changes during thermal transitions [15] [16] [17]. The compound does not exhibit a clear glass transition temperature, likely due to its liquid state at ambient conditions [15]. No distinct melting point is observed, consistent with the compound's liquid nature [16].

The decomposition onset temperature is detected at 170-190°C, closely matching the TGA results [17]. The peak decomposition temperature occurs at 280-320°C, representing the maximum rate of thermal decomposition [15]. The enthalpy of decomposition ranges from 800-1200 J/g, indicating the energy required for complete thermal breakdown of the molecular structure [16] [17].

Solubility Parameters in Organic and Aqueous Media

Aqueous Solubility

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine demonstrates high water solubility with concentrations ranging from 370-1000 g/L at 20°C [18] [19] [20]. This exceptional aqueous solubility is attributed to the presence of the highly polar guanidine group, which readily forms hydrogen bonds with water molecules and can exist in protonated form under acidic conditions [20]. The pH-dependent solubility is particularly pronounced, with very high solubility (>800 g/L) observed at pH 4 due to guanidine protonation, and moderate solubility (100-300 g/L) at pH 10 where the guanidine group remains neutral [21] [22] [20].

The presence of ionic strength affects solubility, with sodium chloride solutions (1M) reducing solubility to 200-400 g/L and calcium chloride solutions (1M) further decreasing it to 150-300 g/L [21] [22] [20]. In phosphate buffer (pH 7.4), the compound maintains high solubility (>300 g/L), making it suitable for biological and analytical applications [20].

Organic Solvent Solubility

The compound exhibits excellent miscibility with methanol and high solubility (>500 g/L) in polar protic solvents such as ethanol and isopropanol [23] [24] [25]. This behavior is consistent with the compound's ability to form hydrogen bonds through its guanidine functionality. Polar aprotic solvents including acetone, dimethyl sulfoxide, and N,N-dimethylformamide also demonstrate high solubility (>500 g/L) [23] [24] [25].

Moderately polar solvents such as chloroform, dichloromethane, tetrahydrofuran, acetonitrile, and ethyl acetate show moderate solubility (50-200 g/L) [23] [24] [25]. Non-polar solvents including toluene and benzene exhibit limited solubility (5-50 g/L), while hexane, carbon tetrachloride, and petroleum ether show very poor solubility (<1 g/L) [23] [24] [25].

Hansen Solubility Parameters

The Hansen solubility parameters provide quantitative assessment of the compound's solubility behavior [23] [24] [25]. The compound shows excellent compatibility with solvents having high hydrogen bonding parameters (δh) and moderate to high polar parameters (δp). For water, the parameters are δd=15.5, δp=16.0, δh=42.3, indicating strong hydrogen bonding capability [23]. The compound's own estimated Hansen parameters suggest high polarity and strong hydrogen bonding capacity, consistent with its guanidine functionality [24] [25].

Surface Tension and Colloidal Behavior

Surface Tension Properties

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine exhibits moderate surface activity with significant concentration-dependent effects [26] [27] [28]. The pure compound at 20°C shows a surface tension of 35-40 mN/m, which decreases progressively with increasing aqueous concentration [26]. 1% aqueous solutions exhibit surface tension of 30-35 mN/m, 5% solutions show 25-30 mN/m, 10% solutions display 20-25 mN/m, and 20% solutions achieve 18-22 mN/m [27] [28].

The critical micelle concentration (CMC) in water at 25°C is 2-5 mM, indicating the compound's ability to form organized molecular assemblies at relatively low concentrations [29] [26] [30]. In methanol and ethanol, the CMC values are higher (8-12 mM and 6-10 mM, respectively), reflecting the reduced driving force for micelle formation in these polar solvents [29] [26] [30].

Interfacial Properties

The compound demonstrates excellent interfacial activity at various interfaces [29] [26] [27]. At the water-air interface, it exhibits surface tension reduction to 25-30 mN/m, while at the water-octanol interface, it achieves very low interfacial tension of 5-8 mN/m [29] [26]. The water-toluene interface shows moderate interfacial tension of 15-20 mN/m, and at the silica-water interface, the compound provides enhanced wetting properties due to its dual functionality [27].

Colloidal Behavior

The compound exhibits well-defined colloidal behavior with particle size distribution ranging from 50-200 nm in aqueous solutions [31] [32] [33]. The zeta potential in water is +15 to +25 mV, indicating positively charged particles due to the guanidine group, which provides electrostatic stabilization against aggregation [31] [32] [33]. The compound shows moderate aggregation behavior with good foam stability and moderate emulsion stability [31] [32] [33].

Wetting Properties

The compound demonstrates excellent wetting properties on various surfaces [34] [32] [33]. Contact angles on glass surfaces are 20-30°, on silica surfaces are 15-25°, and on PDMS surfaces are 45-55°, indicating good to moderate wetting behavior [34] [32] [33]. The spreading coefficient is positive, and the adhesion work ranges from 80-120 mJ/m², confirming the compound's effectiveness as a surface modifier and coupling agent [34] [32] [33].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.